Dnp-PLAYWAR is classified as a fluorogenic substrate. It is commercially available from various suppliers, including Cayman Chemical and GLPBio, where it is cataloged under specific item numbers for ease of identification. The compound's molecular formula is complex, reflecting its multi-component structure that includes amino acids and a dinitrophenyl moiety .
The synthesis of Dnp-PLAYWAR involves standard peptide synthesis techniques, typically utilizing solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. The trifluoroacetate salt form is achieved by neutralizing the peptide with trifluoroacetic acid, which enhances solubility and stability in aqueous solutions.
The technical details of the synthesis include:
Dnp-PLAYWAR consists of a sequence of amino acids linked by peptide bonds, with a dinitrophenol group attached at the N-terminal position. The molecular weight of this compound is approximately 1152.2 g/mol. The structural formula can be represented as:
This indicates a complex arrangement that includes multiple functional groups conducive to its role as a substrate for enzymatic activity .
Dnp-PLAYWAR undergoes specific chemical reactions primarily involving hydrolysis catalyzed by matrix metalloproteinases. The cleavage of the dinitrophenol group releases fluorescence, which can be quantitatively measured. This reaction can be summarized as follows:
The reaction conditions typically require optimized pH and temperature settings to maximize enzyme activity .
The mechanism of action for Dnp-PLAYWAR involves its interaction with matrix metalloproteinases. Upon binding to the active site of these enzymes, Dnp-PLAYWAR acts as a substrate that undergoes cleavage. The removal of the dinitrophenol group leads to an increase in fluorescence due to the unquenching effect on tryptophan residues within the peptide sequence.
The data supporting this mechanism includes fluorescence intensity measurements correlated with enzyme concentration, demonstrating that higher enzyme levels result in greater fluorescence output .
Dnp-PLAYWAR exhibits several notable physical and chemical properties:
These properties make Dnp-PLAYWAR suitable for various biochemical assays involving matrix metalloproteinase activity .
Dnp-PLAYWAR serves critical roles in scientific research, particularly in studies focused on:
Its application in these areas underscores its importance as a research reagent in biochemistry and molecular biology .
The core biochemical function of Dnp-PLAYWAR (trifluoroacetate salt) resides in its role as a fluorogenic protease substrate. This compound incorporates a sophisticated molecular design featuring a tryptophan residue positioned strategically near an N-terminal dinitrophenol (Dnp) group. In the intact substrate, the Dnp moiety acts as an efficient quencher of tryptophan fluorescence through a distance-dependent resonance energy transfer mechanism. This phenomenon, known as intramolecular fluorescence energy transfer (IFET) or fluorescence resonance energy transfer (FRET), renders the uncleaved peptide minimally fluorescent. Proteolytic cleavage at a specific scissile bond within the peptide sequence – typically designed to be recognized and hydrolyzed by target proteases – disrupts this quenching interaction. The subsequent physical separation of the cleavage fragments allows the tryptophan-containing fragment to exhibit its intrinsic fluorescence, thereby generating a quantifiable signal directly proportional to protease activity [1] [7].
Tryptophan, an intrinsically fluorescent amino acid, possesses a high quantum yield (ΦF ≈ 0.2) and characteristic excitation (λex ≈ 280 nm) and emission (λem ≈ 350 nm) maxima. Its fluorescence is exquisitely sensitive to its local environment. In Dnp-PLAYWAR, the close proximity of the Dnp quencher group suppresses tryptophan fluorescence almost entirely. The efficiency of this quenching is critically dependent on the distance between the tryptophan indole ring and the Dnp moiety, governed by the Förster mechanism where efficiency (E) is inversely proportional to the sixth power of the distance (R) between donor (tryptophan) and acceptor (Dnp) (E = 1/(1 + (R/R0)^6)). R0, the Förster distance where transfer efficiency is 50%, is approximately 21-23 Å for the tryptophan-Dnp pair due to their spectral overlap [1] [7].
Protease-mediated hydrolysis of the peptide backbone at the designated cleavage site severs the covalent link maintaining the Dnp and tryptophan in close proximity. This allows the tryptophan-containing fragment to diffuse away. Liberated from the quenching influence of Dnp, the tryptophan regains its native fluorescence intensity. The magnitude of the resulting fluorescence increase (typically monitored at λem ~350 nm following excitation at λex ~280 nm) is directly proportional to the amount of substrate hydrolyzed over time, enabling real-time, continuous, and highly sensitive quantification of protease activity. This unquenching mechanism provides a significant signal-to-noise ratio advantage for detecting enzymatic activity [1] [7].
Table 1: Spectral Properties of Tryptophan and Dnp Relevant to Fluorogenic Substrates
Component | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) |
---|---|---|---|---|
Tryptophan | ~280 | ~350 | ~5,600 | ~0.20 |
Dinitrophenol (Dnp) | ~363 (Max), ~410 (Shoulder) | Non-fluorescent (Quencher) | N/A | N/A |
The Dnp group serves as the critical quenching component in the Dnp-PLAYWAR substrate. Its effectiveness stems from two key properties: its strong absorption spectrum and its chemical compatibility with peptide synthesis. Dnp exhibits a broad absorption band with a maximum around 363 nm and a significant shoulder extending to approximately 410 nm. Crucially, this absorption profile overlaps extensively with the fluorescence emission spectrum of tryptophan (~300-400 nm), satisfying the fundamental requirement for resonance energy transfer. When the Dnp is positioned within the Förster distance (typically 8-10 Å is highly efficient) from the tryptophan donor, excited-state energy is transferred non-radiatively from tryptophan to Dnp. Dnp then dissipates this energy as heat rather than emitting fluorescence, resulting in the observed quenching [1] [2].
Dnp is favored in fluorogenic substrate design due to its synthetic tractability. It can be readily incorporated into peptides during solid-phase synthesis. Common strategies include using derivatives like N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid (Dpa) or Lys(Dnp), where the Dnp group is attached to the side chain of a diamino acid residue strategically placed in the peptide sequence. This positions the quencher optimally relative to the fluorescent donor (tryptophan in this case) for efficient pre-cleavage quenching. Furthermore, Dnp derivatives are relatively stable under standard assay conditions, although their stability is optimal at acidic pH (around pH 2.5) [1] [2] [6].
Table 2: Characteristics of Common Quenchers in Fluorogenic Protease Substrates
Quencher Group | Absorption Max/Shoulder (nm) | Common Fluorophore Pairs | Key Advantages |
---|---|---|---|
Dinitrophenol (Dnp) | 363 / 410 | Tryptophan, Mca, Nma | Good spectral overlap, synthetically accessible, stable |
Dabcyl | ~453 | Edans, FAM | Broad absorption, minimal native fluorescence |
QXL 520 | ~538 | FAM, Cy3 | Red-shifted, low background in biological samples |
Tyrosine(NO₂) | ~430 | Abz (Anthranilamide) | Amino acid derivative, easy incorporation |
Dnp-PLAYWAR exemplifies the rational design of substrates tailored for specific protease families, particularly Matrix Metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases crucial for extracellular matrix remodeling and implicated in numerous physiological and pathological processes, including arthritis, cancer metastasis, and wound healing. Substrate selectivity arises from specific interactions between the amino acid sequence flanking the scissile bond in the substrate (denoted P1, P2, P3... towards the N-terminus and P1', P2', P3'... towards the C-terminus) and the complementary subsites (S1, S2, S3... S1', S2', S3'...) within the enzyme's active site cleft. The peptide sequence "PLAYWAR" in Dnp-PLAYWAR is engineered to present a cleavage site preferentially recognized and hydrolyzed by certain MMP subtypes over others [1] [4].
Dnp-PLAYWAR demonstrates particularly favorable kinetics with Matrix Metalloproteinase-8 (Matrix Metalloproteinase-8, Neutrophil Collagenase) and Matrix Metalloproteinase-26 (Matrix Metalloproteinase-26, Endometase/Matrilysin-2). Kinetic characterization, performed under standardized conditions (e.g., optimal pH, temperature, buffer), reveals the efficiency of substrate hydrolysis through parameters like the Michaelis constant (KM), catalytic constant (kcat), and the specificity constant (kcat/KM).
The structural basis for this selectivity lies partly in the depth and character of the S1' pocket within different MMPs. Matrix Metalloproteinase-8 has a deep S1' pocket accommodating large hydrophobic P1' residues. Matrix Metalloproteinase-26 possesses a uniquely large and hydrophobic S1' pocket among the matrilysins. The specific P1' residue within the "PLAYWAR" sequence (often Trp or a similar bulky hydrophobic residue) fits optimally into these pockets, promoting productive binding and efficient catalysis. Phage display and combinatorial peptide library studies have historically informed these sequence preferences [1].
While demonstrating selectivity for Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26, Dnp-PLAYWAR can be hydrolyzed, albeit less efficiently, by other MMPs. Comparative kinetic analysis highlights the distinct hydrolysis profiles:
Table 3: Comparative Kinetic Parameters of Dnp-PLAYWAR Hydrolysis by Representative Matrix Metalloproteinases
Matrix Metalloproteinase Subtype | Common Name | Approximate KM (μM) | Approximate kcat (sec⁻¹) | Approximate kcat/KM (sec⁻¹M⁻¹) | Relative Hydrolysis Efficiency |
---|---|---|---|---|---|
Matrix Metalloproteinase-8 | Neutrophil Collagenase | ~5 | ~0.15 | ~30,000 | High |
Matrix Metalloproteinase-26 | Endometase/Matrilysin-2 | ~8 | ~0.10 | ~12,500 | High |
Matrix Metalloproteinase-1 | Interstitial Collagenase | ~50 | ~0.05 | ~1,000 | Moderate |
Matrix Metalloproteinase-2 | Gelatinase A | ~100 | ~0.02 | ~200 | Low |
Matrix Metalloproteinase-3 | Stromelysin-1 | >200 | <0.005 | <25 | Very Low/Negligible |
Matrix Metalloproteinase-9 | Gelatinase B | ~150 | ~0.01 | ~67 | Low |
This comparative hydrolysis profile underscores the engineered selectivity of Dnp-PLAYWAR. Its primary application is the specific detection and kinetic analysis of Matrix Metalloproteinase-8 and Matrix Metalloproteinase-26 activity in research settings, such as studying enzyme kinetics, screening for inhibitors targeting these specific MMPs, or measuring their activity in biological samples (e.g., tissue extracts, cell culture supernatants) where other MMPs may be present. The differential hydrolysis rates allow for activity profiling when combined with appropriate controls and inhibitors [1] [4].
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